molecular formula C21H24BrNO3S B12127651 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12127651
M. Wt: 450.4 g/mol
InChI Key: MZCLURHZKMRWOV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the para-position. The amide nitrogen is di-substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-isopropylbenzyl moiety. Its synthesis likely involves coupling 4-bromobenzoyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine and 4-isopropylbenzylamine under reflux in acetonitrile, analogous to methods described for related benzamides .

Properties

Molecular Formula

C21H24BrNO3S

Molecular Weight

450.4 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C21H24BrNO3S/c1-15(2)17-5-3-16(4-6-17)13-23(20-11-12-27(25,26)14-20)21(24)18-7-9-19(22)10-8-18/h3-10,15,20H,11-14H2,1-2H3

InChI Key

MZCLURHZKMRWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-bromobenzoic acid with an amine derivative.

    Introduction of the Dioxidotetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the dioxidotetrahydrothiophene ring, followed by oxidation to introduce the dioxido functionality.

    Attachment of the Isopropylbenzyl Group: The final step involves the alkylation of the benzamide core with 4-(propan-2-yl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide structure.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated compounds and reduced amides.

    Substitution: Products vary depending on the nucleophile used, leading to a diverse array of functionalized benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the dioxidotetrahydrothiophene ring is particularly interesting for its potential bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent on Benzamide Amide Nitrogen Substituents Key Differences
Target Compound 4-Bromo 1,1-Dioxidotetrahydrothiophen-3-yl; 4-isopropylbenzyl Reference
2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide 2-Bromo 1,1-Dioxidotetrahydrothiophen-3-yl; 4-methoxybenzyl Bromine at 2-position; methoxy (electron-donating) vs. isopropyl (electron-neutral)
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl Nitro group (electron-withdrawing) reduces amide reactivity compared to sulfone
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide 4-Bromo Di-n-propylthiourea Thiocarbonyl (C=S) vs. sulfone (SO₂); increased lipophilicity
  • Electronic Effects: The 4-bromo substituent in the target compound creates a strong electron-withdrawing effect, polarizing the benzamide core. In contrast, the 2-bromo isomer may exhibit weaker resonance effects due to steric hindrance.

Steric and Lipophilic Modifications

Compound Name Amide Nitrogen Substituents Molecular Weight Key Features
Target Compound Sulfone + isopropylbenzyl ~486.4 g/mol Balanced polarity and lipophilicity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Sulfone + hexyloxy + isopropylbenzyl ~557.5 g/mol Hexyloxy chain increases lipophilicity and solubility in nonpolar media
4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide tert-Butylphenyl + pyridinylethyl ~517.4 g/mol Pyridine enables hydrogen bonding; bulky substituents limit membrane penetration
  • Lipophilicity : The isopropylbenzyl group in the target compound provides moderate lipophilicity, while the hexyloxy derivative exhibits higher hydrophobicity. Thiourea analogs (logP ~3.5) are more lipophilic than sulfone-containing compounds (logP ~2.8), affecting pharmacokinetic profiles.

Physicochemical Properties

Property Target Compound 4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide
Melting Point Not reported 123 K (crystalline) ~160–165°C
IR Stretches (cm⁻¹) SO₂ (~1160, 1315); C=O (~1670) NO₂ (~1520, 1340); C=O (~1680) C=S (~1250); C=O (~1650)
Solubility Moderate in DMSO, acetonitrile Low in water; high in DMF High in chloroform, ethyl acetate

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